molecular formula C18H20N2O4 B2916920 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1396885-36-1

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2916920
CAS No.: 1396885-36-1
M. Wt: 328.368
InChI Key: OGNKUVCKVZLYJS-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Scientific Research Applications

Oxidative Esterification

A study by Khosravi et al. (2017) introduced Urea-2,2-dihydroperoxypropane as a novel solid oxidant for transforming various aromatic aldehydes to their corresponding benzoate derivatives under mild conditions. This process highlights the compound's utility in facilitating oxidative esterification reactions efficiently (Khosravi et al., 2017).

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed significant inhibitory activities, suggesting their potential in developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Hydroxyamide-Containing Heterocycles Synthesis

Ohkanda et al. (1993) explored the synthesis of N-hydroxyamide-containing heterocycles, demonstrating the potential of urea derivatives in forming iron(III) complexes. This study provides insights into the chemical properties and reactivity of urea-based compounds in creating complex molecular structures (Ohkanda et al., 1993).

Hindered Ureas in Carbamoylation

Hutchby et al. (2009) demonstrated that hindered trisubstituted ureas could undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. This finding is significant for synthetic chemistry, offering a new method for the preparation of amine derivatives and showing the utility of urea compounds in facilitating these reactions (Hutchby et al., 2009).

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNKUVCKVZLYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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